Tert-butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate

basicity modulation drug design physicochemical properties

Tert-butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate (CAS 1881296-57-6, molecular formula C₁₀H₁₆BrF₂NO₂, molecular weight 300.14 g/mol) is a Boc-protected piperidine derivative featuring a gem-difluoro motif at the 4-position and a bromine substituent at the 3-position. It belongs to the class of fluorinated saturated heterocyclic amines that serve as versatile building blocks in early-stage drug discovery.

Molecular Formula C10H16BrF2NO2
Molecular Weight 300.144
CAS No. 1881296-57-6
Cat. No. B2789674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate
CAS1881296-57-6
Molecular FormulaC10H16BrF2NO2
Molecular Weight300.144
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)Br)(F)F
InChIInChI=1S/C10H16BrF2NO2/c1-9(2,3)16-8(15)14-5-4-10(12,13)7(11)6-14/h7H,4-6H2,1-3H3
InChIKeyIRFLABNYJWMBIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Tert-butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate (CAS 1881296-57-6) for Medicinal Chemistry and Chemical Biology


Tert-butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate (CAS 1881296-57-6, molecular formula C₁₀H₁₆BrF₂NO₂, molecular weight 300.14 g/mol) is a Boc-protected piperidine derivative featuring a gem-difluoro motif at the 4-position and a bromine substituent at the 3-position . It belongs to the class of fluorinated saturated heterocyclic amines that serve as versatile building blocks in early-stage drug discovery [1]. The compound is commercially available with a typical purity specification of ≥95% (NLT 98% from certain suppliers) and is classified as a fluorinated pharmaceutical intermediate .

Why Tert-butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate Cannot Be Replaced by a Generic Piperidine Building Block


In-class piperidine building blocks cannot be interchanged for this compound because the synergistic combination of the 3-bromo handle, the 4,4-gem-difluoro motif, and the Boc protecting group creates a reactivity and physicochemical profile that is not replicated by any single analog. The gem-difluoro group reduces the pKa of the free amine by approximately 3 logarithmic units compared to unsubstituted piperidine [1], altering protonation state at physiological pH and influencing target engagement. The C–Br bond at the 3-position provides a selective handle for Pd-catalyzed cross-coupling reactions, with oxidative addition rates that are orders of magnitude faster than the corresponding C–Cl bond [2]. The conformational bias imparted by the 4,4-difluoro substitution, which favors an axial fluorine orientation, further distinguishes this scaffold from non-fluorinated or mono-fluorinated analogs in terms of molecular recognition [3]. Substituting with a non-brominated analog eliminates the cross-coupling handle; substituting with a non-fluorinated analog loses the metabolic stability and basicity modulation; and using the unprotected amine introduces handling and selectivity challenges.

Quantitative Differentiation Evidence: Tert-butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate vs. Closest Analogs


pKa Modulation by the 4,4-Difluoro Motif Relative to Non-Fluorinated Piperidine

The gem-difluoro substituent at the 4-position of the piperidine ring reduces the basicity of the secondary amine (after Boc deprotection) by a ΔpKa of approximately 3.14–3.15 units compared to unsubstituted piperidine [1]. The predicted pKa of 4,4-difluoropiperidine is 8.20 ± 0.10 , whereas the pKa of piperidine (protonated conjugate acid) is 11.22 [2]. This decrease in basicity directly impacts the ionization state at physiological pH, affecting solubility, membrane permeability, and target binding interactions.

basicity modulation drug design physicochemical properties

Conformational Bias of the 4,4-Difluoropiperidine Scaffold vs. Non-Fluorinated Piperidine

Systematic NMR and computational studies on fluorinated piperidines have established that the 4,4-difluoro substitution imposes a distinct conformational bias favoring an axial orientation of one fluorine atom, a phenomenon not observed in non-fluorinated piperidines [1]. This 'axial-F preference' arises from charge-dipole interactions, hyperconjugation, and solvation effects, and it rigidifies the piperidine ring in a predictable conformation. Non-fluorinated piperidines exhibit rapid ring-flipping with no significant axial/equatorial preference for small substituents.

conformational analysis NMR axial-F preference

Cross-Coupling Reactivity of the C–Br Handle vs. C–Cl or No Halogen

The 3-bromo substituent enables Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Negishi, Buchwald-Hartwig) that are not possible with the non-halogenated analog tert-butyl 4,4-difluoropiperidine-1-carboxylate (CAS 281652-10-6). For palladium catalysts, the general order of oxidative addition reactivity is Ar–I >> Ar–OTf ∼ Ar–Br >> Ar–Cl [1]. Therefore, the C–Br bond reacts significantly faster than the corresponding C–Cl bond, enabling chemoselective functionalization in the presence of other halogen substituents. In the context of α-zincated Boc-piperidines, Negishi cross-coupling with (hetero)aryl iodides proceeds with high diastereoselectivity, demonstrating the value of halogenated Boc-piperidine building blocks [2].

cross-coupling Suzuki-Miyaura Negishi coupling oxidative addition

Metabolic Stability of the 4,4-Difluoropiperidine Core vs. Non-Fluorinated Piperidines

Intrinsic microsomal clearance measurements on a series of mono- and difluorinated piperidine derivatives demonstrated high metabolic stability for the gem-difluoro substituted compounds [1]. The C–F bond strength (~485 kJ/mol) attenuates oxidative metabolic liabilities at the 4-position, reducing the number of metabolic soft spots compared to non-fluorinated piperidines . In the systematic study by Melnykov et al., the difluorinated piperidine derivatives (including the 4,4-difluoro scaffold) showed consistently low intrinsic clearance values, with only one exception across the entire fluorinated series (3,3-difluoroazetidine) [1].

metabolic stability microsomal clearance CYP450 drug metabolism

Regiochemical Specificity: 3-Bromo vs. 4-Bromo-4,4-difluoropiperidine Isomer

The position of the bromine substituent on the piperidine ring dictates the regiochemical outcome of subsequent cross-coupling reactions, a critical factor in structure-activity relationship (SAR) exploration. The 3-bromo isomer (target compound) places the coupling site at the meta-like position relative to the piperidine nitrogen, whereas the 4-bromo-4,4-difluoropiperidine isomer (e.g., CAS not explicitly identified for the Boc-protected form, but the 4-bromo-4,4-difluoro scaffold is known) places the coupling site at the para-like position, directly competing with the gem-difluoro group [1]. These two isomers are not interchangeable: they yield structurally distinct products upon cross-coupling, which can lead to divergent biological activity. The 3-bromo regiochemistry also avoids steric clash with the 4,4-difluoro substitution during catalytic cycles.

regiochemistry structural isomer cross-coupling position medicinal chemistry

Commercial Purity and Supply Chain Reliability Benchmarks

The target compound is commercially available from multiple suppliers with a purity specification of ≥95% (up to NLT 98% for certain vendors) . The compound is stocked and shipped from multiple geographic locations (UK, Germany, China, USA), providing supply chain redundancy . In contrast, the unprotected analog 3-bromo-4,4-difluoropiperidine (CAS 2384975-22-6) has limited commercial availability and fewer characterized batches . The Boc-protected form also offers storage advantages (2–8 °C under inert gas) and defined transport hazard classification (UN 2811, Class 6.1) .

purity procurement quality control supply chain

Optimal Application Scenarios for Tert-butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate in Drug Discovery


Diversification of Piperidine Cores via Palladium-Catalyzed Cross-Coupling for Fragment-Based Drug Discovery

The 3-bromo handle enables Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings to rapidly generate libraries of 3-aryl/heteroaryl-4,4-difluoropiperidine derivatives. This is directly supported by the established reactivity of brominated Boc-piperidines in Negishi couplings with (hetero)aryl iodides [1] and the general reactivity order Ar–Br >> Ar–Cl for oxidative addition [2]. The Boc group remains intact during cross-coupling, allowing subsequent orthogonal deprotection and further functionalization.

Modulation of Amine Basicity and Conformation in CNS Drug Candidates

The 4,4-difluoro motif reduces the pKa of the deprotected amine by ~3 units compared to piperidine [3], potentially mitigating off-target hERG and aminergic receptor binding. The axial-F conformational preference [4] pre-organizes the scaffold for target engagement with reduced entropic penalty. This is particularly valuable for GPCR and ion channel programs where amine basicity and conformation directly govern selectivity.

Metabolic Stability Optimization in Lead Series

The gem-difluoro substitution attenuates CYP450-mediated oxidation at the 4-position, as evidenced by the high intrinsic microsomal stability of the 4,4-difluoropiperidine class [3]. Incorporating this building block early in lead optimization can improve in vivo half-life without introducing significant steric bulk, a strategy supported by the C–F bond strength of ~485 kJ/mol .

PROTAC Linker and Bifunctional Molecule Assembly

The orthogonal reactivity of the Boc-protected amine and the C–Br bond allows sequential functionalization: cross-coupling at C3 to install a ligand moiety, followed by Boc deprotection and conjugation to a second ligand or linker. This regiochemical control is not achievable with the 4-bromo isomer, making the 3-bromo compound the building block of choice for PROTAC and molecular glue applications where precise attachment vectors are critical.

Quote Request

Request a Quote for Tert-butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.